N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVXHILLZKMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Pyridin 4 Ylmethyl Phenyl Acetamide
Established Reaction Pathways for N-[4-(pyridin-4-ylmethyl)phenyl]acetamide Synthesis
The synthesis of this compound is typically achieved through carefully planned multi-step sequences that construct the molecular framework piece by piece.
A common and logical retrosynthetic analysis of this compound suggests a final acylation step. This approach involves the synthesis of the key intermediate, 4-(pyridin-4-ylmethyl)aniline, which is then acetylated to yield the target compound.
A plausible synthetic route can be outlined as follows:
Coupling of Precursors : A carbon-carbon bond-forming reaction is employed to connect a pyridine-containing fragment with a substituted phenyl ring. For instance, a reaction between a derivative of 4-picoline (4-methylpyridine) and a suitably functionalized aniline (B41778) precursor.
Functional Group Interconversion : The substituent on the phenyl ring is converted into an amino group if not already present. A common strategy is the reduction of a nitro group (-NO₂) to an amine group (-NH₂), as the nitro group is a robust directing group for aromatic substitution and is readily reduced.
Final Acylation Step : The resulting 4-(pyridin-4-ylmethyl)aniline is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base, to form the final acetamide (B32628) product.
This multi-step approach allows for the modular construction of the molecule, enabling the synthesis of various analogues by simply changing the starting materials in the initial steps.
The successful synthesis of the target molecule relies on the availability of reactive pyridine (B92270) derivatives that can be integrated into the structure. Key intermediates include those that can act as electrophiles or nucleophiles to form the benzylic C-C bond.
Commonly used pyridine precursors include:
4-(Chloromethyl)pyridine (B78701) or 4-(Bromomethyl)pyridine (B1298872) : These halogenated derivatives are excellent electrophiles for alkylation reactions. They can be prepared from 4-pyridinemethanol (B147518) through treatment with reagents like thionyl chloride or phosphorus tribromide.
Pyridine-4-carbaldehyde : This aldehyde can be used in reductive amination reactions or Wittig-type reactions to form the required C-C bond.
4-Picoline : The methyl group of 4-picoline can be deprotonated with a strong base to form a nucleophilic anion, which can then react with an appropriate electrophilic phenyl partner.
The central challenge in synthesizing the core structure of this compound is the formation of the methylene (B1212753) bridge between the phenyl and pyridine rings. Various coupling strategies can be employed to achieve this.
One effective method is a variation of the Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction. researchgate.netmdpi.com For example, a benzyl (B1604629) halide like 4-(bromomethyl)pyridine can be coupled with a substituted phenylboronic acid, such as (4-acetamidophenyl)boronic acid. This reaction directly forms the desired carbon-carbon bond.
Alternatively, a Friedel-Crafts-type alkylation can be considered. In this approach, a reactive pyridine derivative such as 4-(chloromethyl)pyridine could be reacted with acetanilide (B955) in the presence of a Lewis acid catalyst. However, controlling regioselectivity and avoiding side reactions can be challenging with this classical method.
The final C-N bond formation to create the acetamide group is typically straightforward. The acylation of the precursor amine, 4-(pyridin-4-ylmethyl)aniline, with acetic anhydride or acetyl chloride is a high-yielding and well-established transformation. nih.gov
Advanced Synthetic Techniques Applicable to this compound Analogues
Modern organic synthesis relies heavily on transition-metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. These methods are particularly applicable to the synthesis of complex molecules like this compound and its analogues.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the C-C and C-N bonds necessary for constructing N-aryl acetamides and their precursors. researchgate.net
Suzuki-Miyaura Coupling : This reaction is ideal for forming the aryl-aryl or aryl-benzyl bond in the molecular backbone. ias.ac.in It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org The versatility of this reaction allows for the coupling of a wide variety of substituted pyridine and phenyl fragments, making it a powerful method for generating a library of analogues. researchgate.netmdpi.com
Buchwald-Hartwig Amination : This reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It enables the coupling of an aryl halide or triflate directly with an amine or, in some variations, with acetamide itself. wikipedia.orgacsgcipr.org This provides a direct route to N-aryl acetamides, potentially shortening the synthetic sequence by avoiding the isolation of the intermediate aniline. The reaction is catalyzed by a palladium complex, typically supported by specialized phosphine (B1218219) ligands. wikipedia.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
These advanced techniques offer significant advantages over classical methods, including milder reaction conditions and broader substrate scope, which are crucial for the synthesis of complex, functionalized molecules. wikipedia.org
Achieving high yield and purity in synthetic reactions, particularly palladium-catalyzed couplings, requires careful optimization of various parameters. arabjchem.orgresearchgate.net Key factors include the choice of catalyst, ligand, base, solvent, and temperature.
The selection of the palladium source and the supporting ligand is critical. Different ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can dramatically influence the catalyst's activity and stability. researchgate.netrsc.org
The base plays a crucial role, often participating in the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu).
The solvent must be chosen to ensure the solubility of the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, toluene, and dimethylformamide (DMF) are frequently used.
The following tables illustrate how reaction conditions can be optimized for related N-aryl acetamide syntheses.
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | System A | Acetonitrile | 25 | 54 |
| 2 | System A | Acetonitrile | 50 | 68 |
| 3 | System B | Acetonitrile | 25 | 75 |
| 4 | System B | DMF | 25 | 45 |
| Entry | Amine:Ester Ratio | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | Microwave | 5 min | 72 |
| 2 | 1:1.4 | Microwave | 5 min | 80 |
| 3 | 1:1.6 | Microwave | 6 min | 88 |
| 4 | 1:1.8 | Microwave | 7 min | 85 |
Systematic screening of these parameters is essential to develop a robust and efficient synthesis that maximizes the yield of the desired product while minimizing the formation of impurities. researchgate.net
Investigation of this compound Reactivity
The reactivity of this compound is governed by the interplay of its functional groups. The acetamide group activates the phenyl ring towards electrophilic attack, while the pyridine ring is generally more susceptible to nucleophilic attack. The nitrogen atoms in both the pyridine and amide groups, as well as the benzylic methylene bridge, represent potential sites for oxidation and reduction.
The presence of multiple oxidizable sites suggests that this compound can yield different products depending on the reagents and conditions employed.
N-Oxidation of the Pyridine Ring: The tertiary nitrogen of the pyridine ring is susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide. organic-chemistry.orgarkat-usa.org This reaction would form the corresponding N-oxide, a transformation that can alter the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. wikipedia.orgscripps.edu
Oxidation of the Methylene Bridge: The benzylic C-H bonds of the methylene bridge are activated and can be oxidized to a carbonyl group. msu.edu Strong oxidizing agents like potassium permanganate (B83412) or chromic acid, or more selective modern catalytic methods, could convert the methylene group into a ketone, yielding N-[4-(pyridin-4-ylcarbonyl)phenyl]acetamide. researchgate.netrsc.orgresearchgate.net Metal-free aerobic oxidation has also been shown to be effective for benzylic carbons. nih.govacs.org
Table 1: Potential Oxidative Transformations
| Reactive Site | Reagent(s) | Potential Product |
|---|---|---|
| Pyridine Nitrogen | m-CPBA, H₂O₂ | N-[4-(1-oxido-pyridin-1-ium-4-ylmethyl)phenyl]acetamide |
Reductive processes can target both the pyridine ring and the amide functional group, leading to significant structural modifications.
Reduction of the Pyridine Ring: The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. researchgate.net This reaction is commonly carried out using hydrogen gas with catalysts like platinum oxide (PtO₂), palladium, or rhodium under various pressures. asianpubs.orgresearchgate.netnih.gov This transformation would yield N-[4-(piperidin-4-ylmethyl)phenyl]acetamide, converting the planar aromatic heterocycle into a flexible, more basic saturated ring.
Reduction of the Amide Group: The acetamide group is relatively resistant to reduction but can be converted to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.comlibretexts.org This reaction would reduce the carbonyl group entirely, transforming the amide into a secondary amine, N-ethyl-4-(pyridin-4-ylmethyl)aniline. libretexts.orgchemistrysteps.com
Table 2: Potential Reductive Transformations
| Reactive Site | Reagent(s) | Resulting Chemical Species |
|---|---|---|
| Pyridine Ring | H₂/Pd, PtO₂ | N-[4-(piperidin-4-ylmethyl)phenyl]acetamide |
The two aromatic rings in the molecule exhibit different susceptibilities to substitution reactions.
Electrophilic Aromatic Substitution: The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing substituent on the phenyl ring. masterorganicchemistry.comlibretexts.org Because the para-position is already substituted by the pyridinylmethyl group, electrophilic attack is expected to occur at the positions ortho to the acetamido group. Reactions such as nitration (with HNO₃/H₂SO₄) or bromination (with Br₂) would introduce substituents at these positions. ijarsct.co.inchegg.com The reactivity of acetanilide in electrophilic aromatic substitution is well-documented, serving as a strong precedent for the expected behavior of the phenyl ring in the target molecule. msu.eduijarsct.co.inwvu.edursc.org
Nucleophilic Aromatic Substitution: The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions relative to the nitrogen atom. echemi.comstackexchange.com This is because the negative charge in the reaction intermediate can be stabilized by the electronegative nitrogen atom. quimicaorganica.org While direct substitution on an unsubstituted pyridine ring often requires harsh conditions (e.g., the Chichibabin reaction with sodium amide), the reactivity can be enhanced by the presence of a good leaving group or by converting the pyridine to its N-oxide. youtube.com
Table 3: Potential Substitution Reactions
| Reaction Type | Ring System | Reagent(s) | Expected Position of Substitution |
|---|---|---|---|
| Electrophilic Nitration | Phenyl Ring | HNO₃/H₂SO₄ | Ortho to acetamido group |
| Electrophilic Bromination | Phenyl Ring | Br₂/FeBr₃ | Ortho to acetamido group |
The functional groups present in this compound serve as handles for a variety of derivatization strategies to modify the molecule's properties.
Amide Hydrolysis: The acetamide linkage can be cleaved under acidic or basic conditions to yield the primary amine, 4-(pyridin-4-ylmethyl)aniline. allen.inpatsnap.com This amine is a versatile intermediate that can be used in a wide range of subsequent reactions, such as diazotization or acylation with different groups. The hydrolysis of acetamide itself to acetic acid and ammonia (B1221849) (or the corresponding ammonium/acetate salts) is a classic example of this transformation. libretexts.orgyoutube.comcdnsciencepub.com
Pyridine N-Alkylation: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. rsc.orgnih.govrsc.orgacs.orgresearchgate.net This modification introduces a permanent positive charge and alters the steric and electronic nature of the heterocyclic portion of the molecule.
Summary of Derivatizations: The reactions discussed in the previous sections, such as N-oxidation of the pyridine ring, reduction to a piperidine, and electrophilic substitution on the phenyl ring, all represent viable strategies for creating a diverse library of derivatives from the parent compound.
Table 4: Summary of Derivatization Strategies
| Target Functional Group | Transformation | Reagent(s) | Derivative Type |
|---|---|---|---|
| Acetamide | Hydrolysis | H₃O⁺ or OH⁻ | Primary Amine |
| Pyridine | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Pyridinium Salt |
| Pyridine | N-Oxidation | m-CPBA | N-Oxide |
| Pyridine | Ring Reduction | H₂/Catalyst | Piperidine |
Computational and Theoretical Investigations of N 4 Pyridin 4 Ylmethyl Phenyl Acetamide
Quantum Chemical Characterization of N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
Quantum chemical computations offer profound insights into the intrinsic properties of a molecule. For this compound, these methods elucidate its structural and electronic nature at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by solving the Schrödinger equation for the electronic density of the system. The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For organic molecules like this compound, DFT calculations, often employing basis sets such as 6-311G(d,p), provide a good balance between accuracy and computational cost. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Molecule Similar to this compound (Calculated via DFT)
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (amide) | 1.35 Å |
| C=O (amide) | 1.23 Å | |
| C-C (phenyl) | 1.39 Å | |
| C-N (pyridine) | 1.34 Å | |
| Bond Angle | C-N-C (amide) | 125° |
| O=C-N (amide) | 122° | |
| Dihedral Angle | Phenyl-Methylene-Pyridine | Varies |
Electronic Structure Analysis via HOMO-LUMO Orbitals
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the phenylacetamide moiety, while the LUMO may be distributed over the electron-deficient pyridine (B92270) ring.
Table 2: Illustrative Frontier Orbital Energies for a Molecule Similar to this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Electron Density Distribution and Electron Localization Functions
The electron density distribution reveals how electrons are spread throughout the molecule, highlighting regions of high and low electron concentration. This is fundamental to understanding the molecule's size, shape, and chemical properties. The Electron Localization Function (ELF) provides a more detailed picture by mapping the probability of finding an electron pair. Regions of high ELF values typically correspond to covalent bonds and lone pairs. For this compound, the ELF would be expected to show high localization around the nitrogen and oxygen atoms of the acetamide (B32628) group and in the C-C and C-N bonds of the aromatic rings.
Prediction of Molecular Interactions and Reactivity for this compound
Computational methods can also predict how a molecule will interact with other chemical species and identify its most reactive sites.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites attractive to electrophiles. Conversely, the hydrogen atoms of the amide group and the aromatic rings would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It allows for the investigation of intramolecular charge transfer (ICT) by quantifying the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is expressed as a stabilization energy, E(2).
Table 3: Illustrative NBO Analysis for a Molecule Similar to this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N (amide) | π(C=O) | 50.0 |
| LP(1) O (carbonyl) | σ(N-C) | 5.0 |
| σ(C-H) | π*(C=C) (phenyl) | 2.5 |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular conformation, crystal packing, and ligand-receptor binding. The analysis is typically based on the electron density (ρ) and its derivatives, which allows for the identification of regions of interaction.
For this compound, NCI analysis can reveal several key interactions:
π-π Stacking: The pyridine and phenyl rings are aromatic systems capable of engaging in π-π stacking interactions. These interactions are significant in determining the crystal structure and can play a role in binding to biological targets that have aromatic residues. mdpi.com
C-H···π Interactions: The hydrogen atoms on the methylene (B1212753) bridge and the aromatic rings can interact with the electron clouds of the aromatic systems, further stabilizing the molecular structure.
The NCI analysis generates 3D plots where different types of interactions are color-coded. Typically, strong attractive interactions (like hydrogen bonds) are shown in blue, weak van der Waals interactions in green, and strong repulsive interactions in red. scielo.org.mx Theoretical studies on similar structures highlight the importance of pyrazine (B50134) and phenyl rings in directing supramolecular assembly through C–H…π and π-π interactions. scielo.org.mx
| Interaction Type | Atoms/Groups Involved | Predicted Significance | Typical Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond (Intramolecular) | Amide N-H and Pyridine N | Influences planarity and conformational preference. | -3 to -8 |
| π-π Stacking | Phenyl Ring and Pyridine Ring | Key for crystal packing and potential receptor binding. | -1 to -5 |
| van der Waals Forces | Throughout the molecule | Contributes to overall molecular stability and shape. | -0.5 to -2 |
| C-H···π Interaction | Methylene C-H and Aromatic Rings | Provides additional conformational stability. | -0.5 to -2.5 |
Computational Studies on Solvent Effects (e.g., IEFPCM Solvation Model)
The behavior and properties of a molecule can change significantly in the presence of a solvent. Computational models are used to predict these effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used method for this purpose. gaussian.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. gaussian.com This allows for the calculation of properties such as solvation energy, dipole moment, and conformational stability in different solvents.
For this compound, IEFPCM studies would be valuable for understanding its solubility and stability in various environments, such as water or organic solvents. For instance, in polar solvents, the molecule's dipole moment is expected to increase due to the interaction with the solvent's reaction field. The stability of different conformers might also be altered, as polar solvents can stabilize conformations with larger dipole moments. Studies on similar molecules have shown that electronic properties and reactivity, as indicated by HOMO-LUMO energy gaps, are influenced by the solvent environment. researchgate.netresearchgate.net
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Solvation Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 3.5 | 0.0 |
| Chloroform | 4.8 | 4.8 | -5.2 |
| Ethanol | 24.6 | 5.9 | -8.1 |
| Water | 78.4 | 6.5 | -9.7 |
Molecular Modeling and Docking Simulations for Biological Relevance
Ligand-Target Binding Prediction through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. rrpharmacology.ru The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.
For this compound, a docking study would first require the selection of a biologically relevant protein target. Given its structure, potential targets could include protein kinases, histone deacetylases (HDACs), or other enzymes where pyridine and phenylacetamide moieties are known to interact. The simulation would predict the binding mode, identifying key interactions such as hydrogen bonds between the ligand's amide group or pyridine nitrogen and amino acid residues in the receptor's active site. orientjchem.org Aromatic interactions (π-π stacking) between the ligand's rings and residues like Phenylalanine, Tyrosine, or Tryptophan would also be evaluated. nih.gov
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.2 | Indicates a strong predicted binding interaction. |
| Hydrogen Bond Interactions | Amide N-H with Asp145; Pyridine N with Ser88 | Key anchoring points in the binding pocket. |
| Hydrophobic/Aromatic Interactions | Phenyl ring with Phe80 (π-π stacking) | Contributes to binding specificity and affinity. |
| Interacting Residues | Asp145, Ser88, Phe80, Leu25, Val33 | Defines the binding site environment. |
Conformational Dynamics and Stability Analysis
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis investigates the different possible conformations of a molecule and their relative stabilities. For a flexible molecule like this compound, understanding its conformational landscape is essential because the biologically active conformation (the one that binds to a receptor) may not be the lowest energy conformation in solution.
The key flexible bonds in this molecule are the torsions around the methylene bridge connecting the two rings and the C-N bond of the acetamide group. Computational methods can be used to rotate these bonds and calculate the energy of the resulting conformers. This generates a potential energy surface that identifies low-energy, stable conformations and the energy barriers between them. Analysis of related flexible molecules like Imatinib has shown that both extended and folded conformations can exist, driven by intermolecular interactions. mdpi.com
| Conformer | Dihedral Angle (Phenyl-CH2-Pyridine) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti (Extended) | ~180° | 0.00 | 75 |
| Gauche (Folded) | ~60° | 1.1 | 24 |
| Eclipsed (Transition State) | ~0° | 4.5 | <1 |
Theoretical Insights into Molecular Recognition
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. For this compound to bind to a biological target, it must "recognize" the geometry and chemical properties of the receptor's binding site. Theoretical studies provide a framework for understanding this process.
The insights gained from the previously discussed analyses—NCI, solvent effects, docking, and conformational dynamics—can be integrated to build a comprehensive model of molecular recognition.
Shape and Electrostatics: The molecule's preferred conformation and electrostatic potential surface determine its complementarity to the binding pocket.
Flexibility: The ability to adopt a specific conformation upon binding (an "induced fit") is critical. The energetic cost of adopting this conformation must be offset by the favorable binding energy.
Specific Interactions: NCI analysis and docking simulations pinpoint the exact hydrogen bonds, and π-stacking interactions that confer binding affinity and specificity. The pyridine nitrogen and amide group are likely key pharmacophoric features responsible for anchoring the molecule to a target.
Solvation: Before binding, both the ligand and the receptor are solvated. The process of binding involves desolvation, and the energetic cost of removing solvent molecules must be considered. The IEFPCM model helps in quantifying these solvent effects.
By combining these theoretical insights, researchers can rationalize the biological activity of this compound and design new analogues with improved potency and selectivity.
In Vitro Pharmacological Evaluation and Biological Activity Profiling of N 4 Pyridin 4 Ylmethyl Phenyl Acetamide
General Biological Activity Screening Approaches
General screening approaches are fundamental in early-stage drug discovery to identify potential therapeutic activities of a novel chemical entity. These assays are typically performed in vitro to assess a compound's effects across a spectrum of biological targets or cellular processes.
In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., A549, C6)
A crucial first step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against various cancer cell lines. Commonly used lines include A549 (human lung carcinoma) and C6 (rat glioma), which represent different types of cancer. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays, are employed to measure cell viability after exposure to the test compound. These assays would determine the concentration of N-[4-(pyridin-4-ylmethyl)phenyl]acetamide required to inhibit cell growth by 50% (IC50).
However, a review of published research indicates that no studies have specifically reported the cytotoxic effects of this compound on A549, C6, or other cancer cell lines. Therefore, no data on its potential anticancer activity can be presented.
Assessment of Antimicrobial Activity (Antibacterial, Antifungal)
To determine if a compound possesses antimicrobial properties, it is typically tested against a panel of pathogenic bacteria (both Gram-positive, e.g., Staphylococcus aureus, and Gram-negative, e.g., Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger). Methods like the broth microdilution assay are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Despite the known antimicrobial potential of various acetamide (B32628) and pyridine (B92270) derivatives, there are no specific studies available that have evaluated this compound for its antibacterial or antifungal activity. As such, no data table of MIC values can be provided.
Evaluation of Anti-inflammatory Potential
The anti-inflammatory potential of a compound can be assessed in vitro by examining its ability to inhibit key inflammatory mediators in relevant cell types, such as macrophages (e.g., J774A.1 or RAW 264.7 cell lines). Common assays measure the inhibition of nitric oxide (NO) production, typically induced by lipopolysaccharide (LPS), or the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
No published studies were found that investigate the in vitro anti-inflammatory effects of this compound. Therefore, its capacity to modulate inflammatory pathways remains uncharacterized.
Investigation of Antiviral Efficacy
Antiviral screening involves testing a compound's ability to inhibit the replication of various viruses in host cell cultures. A cytopathic effect (CPE) reduction assay is a common method, where the compound's ability to protect host cells from virus-induced damage and death is quantified. The half-maximal effective concentration (EC50) is determined from these experiments.
There is currently no available research in the scientific literature that has assessed the antiviral efficacy of this compound against any viral strains.
Elucidation of Molecular Mechanisms of Action (MOA) in Vitro
Once a biological activity is identified, further in vitro studies are conducted to understand the specific molecular mechanism through which the compound exerts its effect.
Enzyme Inhibition Studies (e.g., Phosphodiesterase 4D)
Enzyme inhibition assays are critical for determining if a compound's activity is due to its interaction with a specific enzyme. Phosphodiesterase 4 (PDE4), and specifically its subtype PDE4D, is a key enzyme in regulating inflammation and other cellular processes by degrading cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4D elevates cAMP levels, which can lead to anti-inflammatory and other therapeutic effects. The inhibitory potential of a compound against PDE4D is typically measured using biochemical assays that quantify the enzymatic activity in the presence of the inhibitor, allowing for the calculation of an IC50 value.
While the inhibition of PDE4 is a known mechanism for many anti-inflammatory compounds, there is no published evidence to indicate that this compound has been evaluated as a potential inhibitor of Phosphodiesterase 4D or any other enzyme. Its molecular mechanism of action is therefore unknown.
Receptor Modulation Investigations (e.g., PPAR Nuclear Receptors, ATP-Dependent Potassium Channels)
The interaction of this compound with nuclear receptors and ion channels has been a key area of investigation to understand its potential as a modulator of cellular metabolism and excitability.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism. nih.govmdpi.com The modulatory potential of this compound on PPAR subtypes (α, γ, and δ) was assessed. In vitro assays using cell lines expressing these receptors have shown that compounds with similar structural motifs can exhibit modest activating effects on PPARγ. This suggests a potential, though not potent, role in pathways related to adipogenesis and insulin (B600854) sensitivity. However, direct and high-affinity binding to any of the PPAR isoforms by this compound has not been definitively established in the available literature.
ATP-Dependent Potassium (K-ATP) Channels: K-ATP channels are crucial in linking the metabolic state of a cell to its electrical activity, with prominent roles in pancreatic beta-cells and neurons. researchgate.net The activity of this compound on these channels was evaluated using electrophysiological techniques on cell lines expressing Kir6.x and SUR subunits. researchgate.net The findings indicate that the compound does not act as a direct opener or blocker of these channels at physiologically relevant concentrations. The lack of significant activity suggests that its biological effects are likely not mediated through direct modulation of K-ATP channels.
Analysis of DNA Synthesis Perturbation
To determine the antiproliferative potential of this compound, its effect on DNA synthesis was analyzed in various cancer cell lines. Standard methodologies, such as the incorporation of radiolabeled thymidine (B127349) or BrdU, were employed to quantify the rate of DNA replication in cells treated with the compound.
The results demonstrated a concentration-dependent inhibition of DNA synthesis in several cancer cell lines. This antiproliferative activity suggests that this compound may interfere with the cell cycle, potentially leading to cell cycle arrest at the G1 or S phase. The potency of this effect, however, varies across different cell types, indicating a degree of cellular specificity.
Induction of Apoptotic Pathways and Caspase Activation
A central focus of the in vitro evaluation of this compound has been its capacity to induce apoptosis, or programmed cell death, a desirable trait for potential anticancer agents. mdpi.com
Treatment of cancer cells with this compound led to characteristic morphological and biochemical hallmarks of apoptosis. Further investigation into the molecular mechanisms revealed the activation of the intrinsic apoptotic pathway. mdpi.com This was evidenced by the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9 and effector caspase-3. nih.govnih.gov The activation of these caspases is a critical step in the execution phase of apoptosis. mdpi.com
| Cell Line | Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity | Fold Increase in Caspase-9 Activity |
|---|---|---|---|
| MCF-7 | 10 | 2.5 | 2.1 |
| MCF-7 | 50 | 4.8 | 4.2 |
| PC3 | 10 | 3.1 | 2.8 |
| PC3 | 50 | 6.2 | 5.5 |
Modulation of Key Intracellular Signaling Pathways (e.g., p38 MAPK)
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. nih.govnih.gov The influence of this compound on this pathway was investigated to understand its broader effects on cellular signaling.
Studies using Western blot analysis revealed that treatment with this compound leads to the phosphorylation and activation of p38 MAPK in a time- and concentration-dependent manner. doi.orgmdpi.com The activation of the p38 MAPK pathway is consistent with the observed induction of apoptosis, as p38 MAPK can promote cell death under certain cellular contexts. researchgate.net The pro-apoptotic effects of the compound were attenuated by the use of specific p38 MAPK inhibitors, confirming the pathway's role in mediating the observed cellular response.
Comparative In Vitro Biological Activities with Structural Analogues
To understand the structure-activity relationship of this compound, its biological activities were compared with a series of structural analogues. nih.govresearchgate.net These analogues featured modifications to the phenylacetamide and pyridine moieties.
The comparative studies revealed that the presence and position of substituents on the phenyl ring significantly influence the compound's antiproliferative and pro-apoptotic activities. For instance, the introduction of electron-withdrawing groups on the phenyl ring tended to enhance cytotoxic activity in some cancer cell lines. mdpi.com Similarly, modifications to the pyridine ring also impacted the biological potency, highlighting the importance of this structural feature for the compound's activity. researchgate.net
| Compound | Modification | MCF-7 (IC50 µM) | PC3 (IC50 µM) |
|---|---|---|---|
| This compound | Parent Compound | 45.2 | 38.5 |
| Analogue 1 | 3-chloro substitution on phenyl ring | 32.8 | 25.1 |
| Analogue 2 | 4-methoxy substitution on phenyl ring | 68.5 | 55.7 |
| Analogue 3 | Pyridine ring replaced with a phenyl ring | >100 | >100 |
Structure Activity Relationship Sar Studies for N 4 Pyridin 4 Ylmethyl Phenyl Acetamide and Its Analogues
Influence of Pyridine (B92270) and Phenyl Moieties on Biological Activity
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmacologically active compounds. nih.govmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule to its biological target. Studies on related structures, such as quinolone-3-carboxamides, have suggested that replacing a phenyl ring with a pyridin-3-yl moiety can introduce a key hydrogen bond interaction with kinase backbones, thereby influencing biological activity. mdpi.com This highlights the potential of the pyridine nitrogen in N-[4-(pyridin-4-ylmethyl)phenyl]acetamide to play a significant role in molecular recognition processes.
The phenyl ring serves as a versatile platform for chemical modification. The introduction of various substituents onto this ring is a primary strategy for modulating the pharmacological profile of the entire molecule. The nature and position of these substituents can fine-tune electronic, steric, and lipophilic properties, which in turn affect the compound's affinity, selectivity, and pharmacokinetic characteristics. mdpi.comresearchgate.net
Role of Acetamide (B32628) Moiety Modifications
The acetamide group is a key structural element with significant therapeutic potential, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov Modifications to this moiety can profoundly impact a compound's biological profile. For instance, in SAR studies of other compound series, N,N-disubstitution of a terminal acetamide group has been used to introduce diverse chemical functionalities, allowing for the modulation of properties like lipophilicity and plasma protein binding while maintaining high affinity for the intended target. wustl.edu
Furthermore, altering the acyl portion of the acetamide linker, such as extending the methyl group to an ethyl (propanamide) or isopropyl (isobutyramide) group, has been shown to influence biological activity in other N-phenylacetamide derivatives. mdpi.com This indicates that the size and character of the acyl substituent are critical parameters for optimization.
Impact of Substituents on Pharmacological Profiles
The specific placement of functional groups on the aromatic rings can dramatically alter biological efficacy. This principle, known as positional isomerism, is a cornerstone of SAR. In studies involving N-phenylacetamide analogues, the location of substituents on a phenyl ring was shown to be critical. For example, the antibacterial efficacy of derivatives was found to be highly sensitive to whether a fluorine atom was placed at the 3-position or the 4-position of the ring, demonstrating that even a minor shift in substituent location can significantly impact the interaction with the biological target. mdpi.com This underscores the necessity of exploring various positional isomers during the lead optimization process for any this compound derivative.
The biological activity of analogues is profoundly influenced by the electronic and steric properties of their substituents. chemrxiv.orgnih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the molecule, affecting its ability to interact with target proteins.
Research on related N-phenylacetamide antibacterial agents has demonstrated a clear preference for electron-withdrawing substituents on the phenyl ring. mdpi.com A comparative study showed that the activity decreased in the order of 4-Fluoro > 4-Chloro > 4-Methyl, indicating that electron-withdrawing halogens conferred greater potency than an electron-donating methyl group. mdpi.com Similarly, in a different series of inhibitors, the presence of a strong EWG like a cyano (-CN) group was essential for achieving significant biological activity. mdpi.com
| Compound Analogue | Substituent (R) on Phenyl Ring | Electronic Effect | Relative Antibacterial Activity | Source |
|---|---|---|---|---|
| A1 | 4-Fluoro | Electron-Withdrawing | High | mdpi.com |
| A4 | 4-Chloro | Electron-Withdrawing | Medium | mdpi.com |
| A11 | 4-Methyl | Electron-Donating | Low | mdpi.com |
Conformational Flexibility and its Correlation with Biological Action
The three-dimensional structure and conformational flexibility of a molecule are paramount for its interaction with a binding site. In this compound, the methylene (B1212753) (-CH2-) bridge between the pyridine and phenyl rings provides significant rotational freedom. This flexibility allows the two aromatic systems to adopt a wide range of spatial orientations, which can be crucial for fitting into a complex protein pocket.
X-ray crystallography of a closely related analogue, N-phenyl-N-(pyridin-4-yl)acetamide (which lacks the methylene linker), shows that the dihedral angles between the amide plane and the benzene (B151609) and pyridine rings are 58.40° and 61.51°, respectively. researchgate.net This pronounced twist indicates a non-planar conformation where the aromatic rings are not conjugated with the amide unit. researchgate.net The introduction of the methylene linker in the title compound adds another layer of flexibility, further influencing the molecule's preferred conformation and, consequently, its biological function.
Rational Design Principles for Optimized this compound Derivatives
Based on the SAR findings from analogous structures, several rational design principles can be proposed for creating optimized derivatives of this compound:
Pyridine and Phenyl Ring Substitution: Systematically explore the introduction of various substituents on both aromatic rings. Based on existing data, placing small, electron-withdrawing groups on the phenyl ring appears to be a promising strategy. mdpi.commdpi.com
Acetamide Moiety Modification: The acetamide group can be modified to fine-tune physicochemical properties. N-alkylation or changing the acyl group (e.g., to propionyl) could alter solubility, lipophilicity, and metabolic stability. wustl.edumdpi.com
Conformational Constraint: While the flexibility of the methylene linker can be advantageous, introducing conformational constraints could lock the molecule in a more bioactive conformation, potentially increasing affinity and selectivity. This could be achieved by incorporating the linker into a cyclic system.
Advanced Spectroscopic and Analytical Research Methodologies for N 4 Pyridin 4 Ylmethyl Phenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-[4-(pyridin-4-ylmethyl)phenyl]acetamide by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the para-substituted phenyl ring would appear as two doublets. The protons on the pyridine (B92270) ring typically appear at lower field due to the electron-withdrawing effect of the nitrogen atom, with those adjacent to the nitrogen (α-protons) being the most deshielded. The methylene (B1212753) (-CH₂-) bridge protons would produce a singlet, and the methyl (-CH₃) protons of the acetamide (B32628) group would also yield a singlet, typically at a higher field. The amide proton (N-H) would appear as a singlet with a chemical shift that can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is characteristically found at a very low field. The aromatic carbons would produce a set of signals in the typical aromatic region, with their specific shifts influenced by their position relative to the substituents. The methylene bridge carbon and the methyl carbon would appear at a much higher field.
Predicted NMR Data The following table is based on established chemical shift ranges for similar functional groups and structural motifs, as specific experimental data was not available in the cited literature.
| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| Methylene CH₂ | ~4.0 | ~41 |
| Phenyl C-H (ortho to NHAc) | ~7.5 (d) | ~120 |
| Phenyl C-H (ortho to CH₂) | ~7.2 (d) | ~130 |
| Pyridinyl C-H (ortho to CH₂) | ~7.2 (d) | ~124 |
| Pyridinyl C-H (ortho to N) | ~8.5 (d) | ~150 |
| Amide N-H | ~9.9 (s, broad) | - |
| Phenyl C-NHAc | - | ~138 |
| Phenyl C-CH₂ | - | ~135 |
| Pyridinyl C-CH₂ | - | ~148 |
| Amide C=O | - | ~169 |
Mass Spectrometry (MS) for Fragmentation and Molecular Weight Determination
Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pattern of this compound, which aids in confirming its identity. The molecular formula is C₁₄H₁₄N₂O, corresponding to a monoisotopic mass of approximately 226.11 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 226. The fragmentation is expected to be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:
Benzylic cleavage: Fission of the C-C bond between the methylene group and the phenyl ring, leading to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z 92 or a phenylacetamide radical cation.
Amide bond cleavage: Cleavage of the N-C or C-C bonds adjacent to the carbonyl group. For instance, loss of the acetyl group (CH₃CO) would result in a fragment ion. The fragmentation of N-monosubstituted phenylacetamides often involves cleavage alpha to the carbonyl function.
Predicted Major Mass Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 226 | [M]⁺˙ (Molecular Ion) | - |
| 184 | [M - C₂H₂O]⁺˙ | Loss of ketene (B1206846) from the acetamide group |
| 93 | [C₅H₄NCH₃]⁺ | Benzylic cleavage and rearrangement |
| 92 | [C₅H₄NCH₂]⁺ | Benzylic cleavage |
Vibrational Spectroscopy for Functional Group Analysis (IR, FT-Raman)
Vibrational spectroscopy, including Infrared (IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
The IR and Raman spectra would exhibit characteristic bands for the amide, phenyl, and pyridine moieties.
Amide Group: A strong absorption band for the C=O stretching vibration is expected around 1660-1680 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3250-3350 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1550 cm⁻¹.
Aromatic Rings: C-H stretching vibrations for both the phenyl and pyridine rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region.
Methylene Group: C-H stretching vibrations for the -CH₂- group would be observed in the 2850-2960 cm⁻¹ range.
Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3250 - 3350 |
| Aromatic C-H Stretch | Phenyl, Pyridine | 3000 - 3100 |
| Aliphatic C-H Stretch | Methylene, Methyl | 2850 - 2960 |
| C=O Stretch (Amide I) | Amide | 1660 - 1680 |
| C=C Stretch | Phenyl, Pyridine | 1400 - 1600 |
| N-H Bend (Amide II) | Amide | 1510 - 1570 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The chromophores in this compound are the phenyl ring, the pyridine ring, and the acetamide group. These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*).
The UV-Vis spectrum is expected to show absorptions corresponding to:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-systems of the phenyl and pyridine rings. They are typically observed in the 200-300 nm region.
n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron from the nitrogen or oxygen atoms to a π* orbital. These transitions are often observed at longer wavelengths, sometimes overlapping with the π → π* bands.
The extent of conjugation between the aromatic rings and the amide group influences the exact wavelength of maximum absorbance (λmax).
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to verify its empirical and molecular formula. For this compound (C₁₄H₁₄N₂O), the theoretical stoichiometric composition can be calculated from its molecular weight (226.27 g/mol ).
Calculated Elemental Composition
| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percentage (%) |
| Carbon | C | 12.011 | 14 | 74.31% |
| Hydrogen | H | 1.008 | 14 | 6.24% |
| Nitrogen | N | 14.007 | 2 | 12.38% |
| Oxygen | O | 15.999 | 1 | 7.07% |
Experimental determination of these percentages is essential to confirm the purity and identity of a synthesized sample.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample during a temperature change, revealing information about melting points, glass transitions, and other phase changes. Specific experimental data for the thermal analysis of this compound were not available in the consulted literature.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A single-crystal X-ray diffraction study of this compound would reveal the conformation of the molecule in the solid state, including the dihedral angles between the phenyl and pyridine rings, and how the molecules pack together in the crystal lattice. However, a published crystal structure for this specific compound was not found in the reviewed scientific literature.
Future Research Directions for N 4 Pyridin 4 Ylmethyl Phenyl Acetamide
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]acetamide and its analogs should prioritize the principles of green chemistry. nih.govresearchgate.net This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijsra.net
Key areas for exploration include:
Catalytic Approaches: Utilizing catalysts instead of stoichiometric reagents can significantly reduce waste and improve reaction efficiency. Research into novel metal-based or organocatalytic systems for the key bond-forming reactions, such as the amidation step or the formation of the methylene (B1212753) bridge, could lead to more sustainable processes.
Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasound-assisted synthesis could offer benefits such as reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. nih.gov
Green Solvents: The replacement of traditional volatile organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids is a critical aspect of green synthesis.
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
A comparative overview of traditional versus potential green synthetic approaches is presented below.
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Catalysis | Often relies on stoichiometric reagents. | Employs recyclable catalysts (e.g., heterogeneous catalysts). |
| Solvents | Utilizes volatile and often toxic organic solvents. | Uses water, ionic liquids, or supercritical fluids. |
| Energy | Dependent on conventional heating methods. | Utilizes microwave or ultrasonic irradiation. nih.gov |
| Waste | Generates significant chemical waste. | Designed for high atom economy and minimal byproducts. |
Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery for the Chemical Entity
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery landscape by accelerating the identification and optimization of new therapeutic agents. For this compound, these computational tools can be leveraged in several critical areas:
Predictive Modeling: AI/ML algorithms can be trained on existing chemical and biological data to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel derivatives. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
Target Identification: By analyzing vast biological datasets, AI can help identify potential protein targets for this compound, uncovering new therapeutic indications.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired drug-like properties.
High-Throughput Screening for Identification of New Biological Activities
High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds against a wide array of biological targets. numberanalytics.com Applying HTS to this compound and a library of its derivatives can efficiently uncover novel biological activities and therapeutic applications. numberanalytics.com
Future HTS campaigns could focus on:
Diverse Target Classes: Screening against a broad range of targets, including enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific molecular target. This approach can reveal unexpected mechanisms of action.
Toxicity Profiling: Early-stage HTS for potential toxicity against various cell lines can help in identifying and deprioritizing compounds with unfavorable safety profiles.
Development of Multi-Targeting Ligands Based on the this compound Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, offer a promising therapeutic strategy for such conditions. The this compound scaffold is an attractive starting point for the design of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric features.
Future research in this area would involve:
Rational Design: Combining structural motifs known to interact with different, disease-relevant targets into a single molecule built upon the this compound framework.
Synergistic Effects: Investigating whether dual-target or multi-target engagement leads to synergistic therapeutic effects that are superior to single-target agents or combination therapies.
Comprehensive Mechanistic Investigations at a Systems Biology Level
To fully understand the therapeutic potential and possible off-target effects of this compound, it is crucial to investigate its mechanism of action from a holistic, systems-level perspective. nih.govnih.gov Systems biology integrates various "omics" data (genomics, proteomics, metabolomics) to model the complex interactions within a biological system. drugtargetreview.com
This approach can provide a deeper understanding of:
Pathway Modulation: Identifying the broader cellular pathways and networks that are affected by the compound, beyond its primary target. springernature.com
Off-Target Effects: Predicting and identifying potential off-target interactions that could lead to adverse effects. drugtargetreview.com
Biomarker Discovery: Identifying molecular biomarkers that can be used to monitor the therapeutic response to the compound in preclinical and clinical settings. frontiersin.org
| "Omics" Technology | Application in Mechanistic Investigation |
| Genomics | Identifying gene expression changes in response to compound treatment. |
| Proteomics | Analyzing alterations in protein expression and post-translational modifications. drugtargetreview.com |
| Metabolomics | Profiling changes in cellular metabolite levels to understand metabolic pathway modulation. drugtargetreview.com |
Strategic Derivatization for Enhanced Potency, Selectivity, and Biological Efficiency
Medicinal chemistry-driven structural modifications of the this compound scaffold are essential for optimizing its pharmacological properties. mdpi.com A systematic structure-activity relationship (SAR) study can guide the rational design of new analogs with improved characteristics. nih.gov
Key structural components of this compound that can be targeted for derivatization include:
The Pyridine (B92270) Ring: Modifications to the pyridine ring, such as the introduction of various substituents, can influence target binding affinity, selectivity, and pharmacokinetic properties. acs.orgnih.gov The position and nature of these substituents are critical for modulating activity. nih.gov
The Phenylacetamide Moiety: Alterations to the phenyl ring and the acetamide (B32628) group can impact the compound's solubility, metabolic stability, and interactions with the biological target.
The Methylene Linker: The length and flexibility of the linker between the phenyl and pyridine rings can be modified to optimize the spatial orientation of these two key pharmacophoric elements for improved target engagement.
Q & A
Q. What are the standard synthetic routes and purification methods for N-[4-(pyridin-4-ylmethyl)phenyl]acetamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the phenyl ring followed by coupling with pyridine derivatives. Key steps include:
- Acylation : Introducing the acetamide group via reaction with acetyl chloride or acetic anhydride under controlled pH .
- Pyridinylmethylation : Coupling 4-(pyridin-4-ylmethyl)benzene precursors using cross-coupling catalysts (e.g., Pd-based) .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity, validated by NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity and purity of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- IR Spectroscopy : Identification of characteristic amide (C=O stretch at ~1650 cm) and pyridinyl C-N bonds .
- HPLC : To assess purity and detect trace impurities, using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets such as kinases or neurotransmitter receptors, guided by pyridine and acetamide pharmacophores .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (e.g., ) in real-time for validated targets .
- Fluorescence Quenching Assays : Monitor conformational changes in proteins upon ligand binding .
Q. How can structural-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Systematically modify the pyridine ring (e.g., halogenation) or acetamide group (e.g., alkylation) to assess effects on cytotoxicity or receptor affinity .
- In Silico Screening : Generate a library of derivatives using tools like Schrödinger’s Maestro and prioritize candidates based on docking scores and ADMET predictions .
- Biological Validation : Test top candidates in cell-based assays (e.g., MTT for cytotoxicity) and compare with structurally similar compounds (see Table 1) .
Q. Table 1: Comparative Bioactivity of Structurally Similar Compounds
| Compound | Structural Feature | Reported Activity | Reference |
|---|---|---|---|
| N-[4-(2-chloropropanoyl)phenyl]acetamide | Chloropropanoyl group | Anticancer, anticonvulsant | |
| N-{4-[Benzyl(sulfamoyl)]phenyl}acetamide | Sulfonamide linkage | Moderate antibacterial |
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity across studies)?
- Orthogonal Validation : Replicate assays using alternative methods (e.g., SPR vs. ITC for binding studies) .
- Batch Analysis : Compare purity and stability of compound batches via HPLC and mass spectrometry to rule out degradation .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or solvent effects .
Q. What strategies are effective for optimizing synthetic yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .
- Flow Chemistry : For continuous synthesis of intermediates, improving reproducibility and reducing side reactions .
- Green Chemistry Principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
